Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a thiazole ring, and an azetidine ring
Mechanism of Action
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the thiazole and azetidine rings via nucleophilic substitution and cycloaddition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. Additionally, continuous flow reactors may be used to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanol.
Scientific Research Applications
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures.
Thiazole derivatives: Compounds such as thiamine and ritonavir, which contain thiazole rings.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid, which feature the azetidine ring.
Uniqueness
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that integrates multiple heterocyclic structures, namely benzofuran, thiazole, and azetidine. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound features:
- Benzofuran Ring : Known for various biological activities including anticancer and antimicrobial effects.
- Thiazole Ring : Often associated with biological activity against bacteria and fungi.
- Azetidine Ring : Contributes to the pharmacological properties of the compound.
The biological activity of benzofuran derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. The mechanisms include:
- Inhibition of Cell Proliferation : Studies indicate that benzofuran derivatives can inhibit cell growth in cancer cell lines, suggesting potential anticancer properties.
- Modulation of Biochemical Pathways : These compounds can influence several biochemical pathways, which can lead to apoptosis in tumor cells and modulation of inflammatory responses .
Anticancer Properties
Research has shown that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated potent inhibitory effects on cell proliferation with IC50 values in the nanomolar range, indicating high efficacy against cancer cells while sparing normal cells .
- Selectivity : Notably, it has been observed that these compounds can have a much greater effect on cancer cells compared to non-cancerous cells, providing a therapeutic window that is advantageous for cancer treatment .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial and Antifungal Effects : The compound shows promising activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
Case Studies
Several studies have highlighted the biological activity of benzofuran derivatives:
- Study on Anticancer Activity :
- Study on Antimicrobial Effects :
Comparative Analysis with Similar Compounds
Compound Type | Example Compounds | Biological Activity |
---|---|---|
Benzofuran Derivatives | Psoralen, Angelicin | Anticancer, Antimicrobial |
Thiazole Derivatives | Thiamine, Ritonavir | Antibacterial |
Azetidine Derivatives | Azetidine-2-carboxylic acid | Neuroprotective |
This compound stands out due to its unique structural combination that enhances its pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)19-15-16-5-6-21-15/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVYJTYYAPZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.